Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate

Description

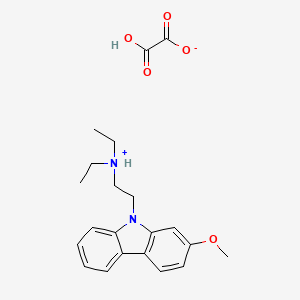

Chemical Structure and Properties Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate (CAS 41734-78-5) is a carbazole derivative with a 2-methoxy substituent on the aromatic ring and a 2-diethylaminoethyl side chain linked to the nitrogen atom of the carbazole core. The oxalate counterion enhances its solubility and stability in polar solvents. The molecular formula is C19H24N2O, with a molecular weight of 296.4 g/mol. Key structural features include:

- Carbazole backbone: A planar, conjugated system enabling π-π interactions and electronic delocalization.

- 2-Methoxy group: Electron-donating substituent influencing electronic properties and steric hindrance.

- 2-Diethylaminoethyl side chain: A tertiary amine group that enhances solubility in organic solvents and may act as an electron donor in charge-transfer systems.

- Oxalate salt: Improves crystallinity and thermal stability .

Properties

CAS No. |

41734-78-5 |

|---|---|

Molecular Formula |

C21H26N2O5 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

diethyl-[2-(2-methoxycarbazol-9-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C19H24N2O.C2H2O4/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)17-11-10-15(22-3)14-19(17)21;3-1(4)2(5)6/h6-11,14H,4-5,12-13H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

VSABHBDPQBYEHH-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate typically involves multiple steps, starting with the preparation of the carbazole core The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination and the Ullmann reactionThe final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-9-carboxylic acid, while reduction can yield the corresponding amine .

Scientific Research Applications

Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antiviral and antibacterial properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Position and Electronic Effects 2-Methoxy vs. 3-Methoxy: The 2-methoxy group in the target compound may induce stronger steric hindrance and alter π-conjugation compared to the 3-methoxy isomer (CID 39005). This positional difference could shift emission wavelengths or redox potentials . Diethylaminoethyl vs.

Counterion Impact

- The oxalate salt in the target compound improves crystallinity and solubility compared to neutral analogs like CID 39005. However, it may reduce volatility, limiting its use in vapor-deposited OLEDs .

Optical and Electrochemical Properties Emission Behavior: Carbazole derivatives with selenadiazole or phenylquinoline acceptors () exhibit orange-red emission (500–600 nm). The target compound’s emission profile remains uncharacterized but is expected to differ due to its donor-acceptor asymmetry. Electron Transport: The biphenyl-substituted carbazole () shows superior electron mobility compared to amine-containing derivatives, suggesting the target compound may favor hole transport .

Synthetic Accessibility The target compound’s synthesis likely involves alkylation of carbazole with 2-diethylaminoethyl chloride, followed by oxalate salt formation—a route analogous to methods in and . By contrast, phenylquinoline-substituted carbazoles require multi-step coupling reactions .

Biological Activity

Carbazole derivatives, including Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Carbazole Derivatives

Carbazoles are a class of heterocyclic compounds known for their structural versatility and biological significance. The introduction of various substituents on the carbazole scaffold can enhance their therapeutic potential. The compound in focus, This compound , is characterized by a diethylaminoethyl group and a methoxy substituent, which are critical for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that certain carbazole derivatives exhibit potent antimicrobial properties. For instance, derivatives with imidazole and indole-imidazole moieties have shown significant activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 6.2 to 50 µg/mL .

2. Antitumor Activity

Carbazole derivatives have also been investigated for their antitumor effects. A notable study reported that a related carbazole compound inhibited topoisomerase II activity at a concentration significantly lower than that of etoposide, a standard chemotherapeutic agent . This suggests that carbazole derivatives may serve as potential anticancer agents through their action on critical enzymes involved in DNA replication.

3. Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have been explored extensively. For example, certain compounds demonstrated the ability to protect neuronal cells from glutamate-induced injury at low concentrations (3 µM), likely due to their antioxidative properties . This highlights the therapeutic potential of these compounds in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of carbazole derivatives are multifaceted:

- Antioxidative Mechanism : Some carbazole derivatives exhibit antioxidative activity, which may contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : The inhibition of key enzymes such as topoisomerase II is crucial for the antitumor activity of these compounds.

- Gene Regulation : Certain carbazoles have been shown to influence gene expression related to neurogenesis and cancer progression, indicating their role as modulators of cellular signaling pathways .

Table 1: Biological Activities of Carbazole Derivatives

Case Study: Neuroprotective Activity

In a study conducted by Saturnino et al., various N-alkyl-carbazole derivatives were synthesized and tested for their neuroprotective effects against glutamate-induced toxicity in HT22 neuronal cells. One compound exhibited significant protection at a concentration as low as 3 µM, attributed to its antioxidative properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.